Preclinical studies using cell lines and animal models have shown that Alisertib can effectively inhibit the growth of various cancers, including acute myeloid leukemia (AML), breast cancer, and colorectal cancer [^3, ^4, ^5]. These studies have also demonstrated that Alisertib can be synergistic with other anti-cancer therapies, potentially leading to improved treatment outcomes.
Alisertib is currently being investigated in clinical trials for the treatment of several types of cancer, either alone or in combination with other therapies. These trials are evaluating the safety, efficacy, and optimal dosing of Alisertib.
Here are some ongoing clinical trials involving Alisertib (information retrieved from ):
Alisertib is a synthetic compound designed to target AURKA, a protein kinase crucial for cell division []. Overexpression of AURKA is associated with several cancers, making it an attractive target for cancer therapy [].
Alisertib possesses a unique chemical structure consisting of a central pyrimido[5,4-d][2]benzazepine core linked to a chlorinated and fluorinated phenyl ring on one side and a methoxybenzoic acid group on the other []. This structure is believed to be key for its selectivity towards AURKA compared to other Aurora kinases (Aurora B and C) [].
Detailed information on the specific synthesis of Alisertib is not publicly available due to potential commercial confidentiality. However, scientific literature suggests the involvement of multi-step organic synthesis processes likely employing various chemical reactions like Suzuki coupling or Buchwald-Hartwig amination for forming the key C-C and C-N bonds within the molecule [].
The primary relevant reaction for Alisertib is its interaction with AURKA. Alisertib binds to the ATP-binding pocket of AURKA, inhibiting its enzymatic activity and thereby halting cell cycle progression in cancer cells [].
Preclinical studies suggest moderate toxicity of Alisertib, with myelosuppression (bone marrow suppression) being the most common side effect []. Clinical trials also reported fatigue, alopecia (hair loss), and mucositis (inflammation of the mucous membranes) as frequent adverse effects [].